![molecular formula C12H28O2Si B15159306 tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane CAS No. 867267-81-0](/img/structure/B15159306.png)
tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, a methoxypentyl group, and a dimethylsilane moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane typically involves the reaction of tert-butyl alcohol with a suitable silane reagent under controlled conditions. One common method involves the use of tert-butylchlorodimethylsilane and a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methoxypentyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction may produce silanes with different substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane is used as a protecting group for alcohols and amines. It helps in preventing unwanted reactions during multi-step synthesis processes.
Biology
In biological research, this compound is used in the modification of biomolecules. It can be used to introduce silane groups into proteins and nucleic acids, which can be useful for studying their structure and function.
Medicine
In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It helps in the development of new drugs by providing a stable and versatile building block.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane involves its ability to form stable bonds with various functional groups. The tert-butyl group provides steric hindrance, which helps in protecting sensitive functional groups during chemical reactions. The dimethylsilane moiety enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl{[(2R,3S)-3-[(methoxymethoxy)methyl]-2-oxiranyl}methoxy}dimethylsilane
- tert-Butyl{[(2R)-2,6-dimethyl-3-(phenylsulfonyl)-5-heptenyl]oxy}dimethylsilane
- tert-Butyl{[(2E)-2-(3-furylmethylene)-3,3-dimethylcyclohexyl]methoxy}dimethylsilane
Uniqueness
tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane is unique due to its specific combination of functional groups, which provides a balance of steric hindrance and reactivity. This makes it particularly useful in protecting sensitive functional groups during complex synthetic processes. Its versatility and stability make it a valuable reagent in various fields of scientific research and industrial applications.
Propriétés
Numéro CAS |
867267-81-0 |
|---|---|
Formule moléculaire |
C12H28O2Si |
Poids moléculaire |
232.43 g/mol |
Nom IUPAC |
tert-butyl-[(2R)-2-methoxypentoxy]-dimethylsilane |
InChI |
InChI=1S/C12H28O2Si/c1-8-9-11(13-5)10-14-15(6,7)12(2,3)4/h11H,8-10H2,1-7H3/t11-/m1/s1 |
Clé InChI |
AEYYRILRVBVUMF-LLVKDONJSA-N |
SMILES isomérique |
CCC[C@H](CO[Si](C)(C)C(C)(C)C)OC |
SMILES canonique |
CCCC(CO[Si](C)(C)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


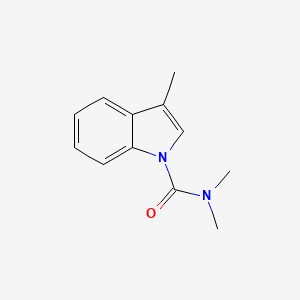

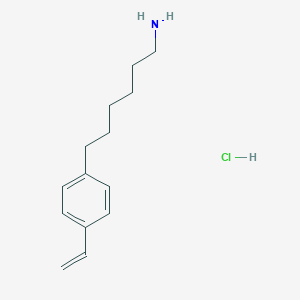
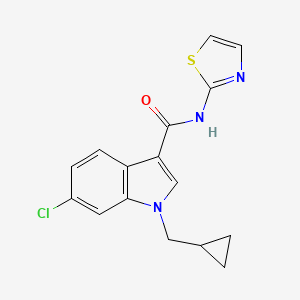

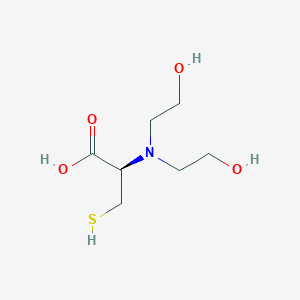
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
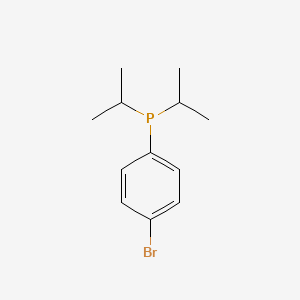
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)


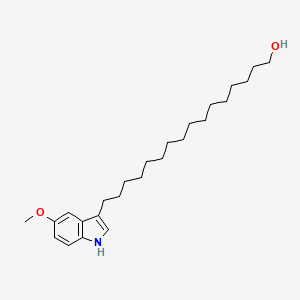
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
